molecular formula C11H18FNO2 B12564226 (1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride CAS No. 288314-22-7

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride

Katalognummer: B12564226
CAS-Nummer: 288314-22-7
Molekulargewicht: 215.26 g/mol
InChI-Schlüssel: FHGZZKXFEXRARI-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride is an organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the reaction of cyclohexane derivatives with propyl isocyanate and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanecarbonyl fluoride: A simpler analog without the propylcarbamoyl group.

    Cyclohexane-1-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.

    N-propylcyclohexanecarboxamide: Lacks the carbonyl fluoride group.

Uniqueness

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific stereochemistry and the presence of both a propylcarbamoyl group and a carbonyl fluoride group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

288314-22-7

Molekularformel

C11H18FNO2

Molekulargewicht

215.26 g/mol

IUPAC-Name

(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride

InChI

InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m0/s1

InChI-Schlüssel

FHGZZKXFEXRARI-IUCAKERBSA-N

Isomerische SMILES

CCCNC(=O)[C@H]1CCCC[C@@H]1C(=O)F

Kanonische SMILES

CCCNC(=O)C1CCCCC1C(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.